5-(Butoxymethyl)quinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22049-22-5 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-(butoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3 |
InChI Key |
DAMLYOOUAWIJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Butoxymethyl Quinolin 8 Ol
Strategic Approaches for 5-(Butoxymethyl)quinolin-8-ol Synthesis
The creation of this compound is primarily achieved through a few key synthetic strategies. These methods focus on the introduction of the butoxymethyl group at the 5-position of the quinolin-8-ol core.
Synthesis via 5-(Chloromethyl)quinolin-8-ol (B155281) Intermediates
A prevalent and effective method for synthesizing this compound involves the use of 5-(chloromethyl)quinolin-8-ol hydrochloride (CMQ) as a key intermediate. asianpubs.orgsphinxsai.comjmaterenvironsci.com This intermediate is itself synthesized from 8-hydroxyquinoline (B1678124) through a reaction with formaldehyde (B43269) and concentrated hydrochloric acid. jmaterenvironsci.com The subsequent reaction is a nucleophilic substitution where the chlorine atom in CMQ is displaced by a butoxy group. asianpubs.orgsphinxsai.com This two-step process provides a reliable pathway to the target molecule.
Alkylation Reactions Utilizing Butanol and Related Reagents
The core of the synthesis is the alkylation of the 5-chloromethyl group with butanol or a related butoxide reagent. sphinxsai.com In a typical procedure, 5-(chloromethyl)quinolin-8-ol hydrochloride is reacted with butanol in the presence of a base. The base, such as sodium bicarbonate, neutralizes the hydrochloric acid and facilitates the nucleophilic attack of the butoxide ion on the chloromethyl group. sphinxsai.com This reaction is a classic example of a Williamson ether synthesis.
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. Key factors that are often adjusted include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. For instance, carrying out the reaction under reflux conditions for several hours is a common practice to ensure the completion of the reaction. sphinxsai.com Purification of the crude product is often achieved through techniques like column chromatography. jmaterenvironsci.com
Derivatization and Structural Modulations of this compound
Once synthesized, this compound can be further modified to explore its structure-activity relationships and to develop new compounds with tailored properties. These modifications can involve the introduction of new functional groups onto the quinoline (B57606) core or the alteration of the alkoxymethyl substituent.
Introduction of Additional Functionalities onto the Quinoline Core
The quinoline ring of this compound is amenable to further functionalization. For example, electrophilic substitution reactions can be employed to introduce substituents at various positions on the aromatic rings. brieflands.comrsc.org Additionally, the nitrogen atom of the quinoline ring can be quaternized, and the hydroxyl group at the 8-position can be derivatized to form ethers or esters, further expanding the chemical diversity of the scaffold. researchgate.netchemdiv.com
Exploration of Homologous Alkoxymethyl Substituents
The synthetic strategy for this compound can be adapted to create a series of homologous compounds with different alkoxymethyl substituents. By replacing butanol with other alcohols, such as methanol (B129727) or ethanol (B145695), a range of 5-(alkoxymethyl)quinolin-8-ols can be synthesized. ontosight.aimdpi.com This allows for a systematic investigation of how the length and branching of the alkyl chain in the ether linkage affect the compound's properties. For instance, 5-(methoxymethyl)quinolin-8-ol (B1605773) and 5-(ethoxymethyl)quinolin-8-ol (B1595661) have been synthesized and characterized. ontosight.airesearchgate.net
Interactive Data Table: Synthesis and Derivatization of 5-(Alkoxymethyl)quinolin-8-ols
| Compound Name | Starting Material | Reagent | Key Reaction Type | Reference |
| This compound | 5-(Chloromethyl)quinolin-8-ol | Butanol | Nucleophilic Substitution | sphinxsai.com |
| 5-(Methoxymethyl)quinolin-8-ol | 5-(Chloromethyl)quinolin-8-ol | Methanol | Nucleophilic Substitution | ontosight.ai |
| 5-(Ethoxymethyl)quinolin-8-ol | 5-(Chloromethyl)quinolin-8-ol | Ethanol | Nucleophilic Substitution | researchgate.net |
| 5-((4-phenylpiperazin-1-yl) methyl) quinolin-8-ol | 5-(Chloromethyl)quinolin-8-ol | 1-Phenylpiperazine | Nucleophilic Substitution | jmaterenvironsci.com |
Mannich-type Reactions and Related Multicomponent Syntheses of Analogues
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located near a carbonyl group or other electron-withdrawing functionality. lscollege.ac.in This versatile, one-pot three-component reaction typically involves an amine, an aldehyde (commonly formaldehyde), and a compound with an active hydrogen. lscollege.ac.in In the context of 8-hydroxyquinoline (8-HQ) and its derivatives, the phenolic ring is activated towards electrophilic substitution at the C5 and C7 positions. The hydroxyl group at C8 directs the substitution, with the C7 position being particularly favored for Mannich-type reactions. mdpi.comnih.gov
While direct studies on Mannich-type reactions involving This compound as the substrate are not extensively documented in the reviewed literature, the reactivity of analogous 8-hydroxyquinoline derivatives provides a strong basis for predicting its behavior. The general mechanism commences with the formation of an electrophilic iminium ion from the reaction of a primary or secondary amine with an aldehyde. lscollege.ac.in Subsequently, the electron-rich quinoline ring of a compound like This compound would attack this iminium ion, leading to the introduction of an aminomethyl group, predominantly at the C7 position.
Research on various 5-substituted 8-hydroxyquinolines demonstrates the feasibility of this transformation. For instance, 5-chloro-8-hydroxyquinoline (B194070) and 5-bromo-8-hydroxyquinoline readily undergo Mannich reactions with various amines and formaldehyde to yield the corresponding 7-aminomethyl derivatives. nih.gov These reactions are often carried out in solvents like ethanol at room temperature or with gentle heating. nih.govacs.org
A closely related and more structurally diverse transformation is the Betti reaction, a multicomponent synthesis that couples 8-hydroxyquinoline, an aldehyde (often aromatic), and a primary aromatic amine. nih.gov This reaction also proceeds via an iminium intermediate and results in the formation of a new chiral center at the benzylic carbon attached to the quinoline ring. A study on the formic acid-mediated Betti reaction successfully produced a library of 8-hydroxyquinoline derivatives, showcasing the broad applicability of such multicomponent syntheses. nih.gov
The synthesis of various 5,7-disubstituted 8-hydroxyquinolines has also been achieved through Mannich reactions, indicating that even with a substituent at the C5 position, the C7 position remains reactive. research-nexus.net
Table 1: Examples of Mannich-type Reactions with 8-Hydroxyquinoline Analogues
| 8-HQ Derivative | Amine | Aldehyde | Product | Yield (%) | Reference |
| 8-Hydroxyquinoline | 1-Methylpiperazine | Formaldehyde | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | 46 | acs.org |
| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | Formaldehyde | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | - | nih.gov |
| 8-Hydroxyquinoline | 1,2,3,4-Tetrahydroisoquinoline | Formaldehyde | 7-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)quinolin-8-ol | 68 | nih.gov |
| 8-Hydroxyquinoline | Aniline | Benzaldehyde | 7-(Anilino(phenyl)methyl)quinolin-8-ol | - | indexcopernicus.com |
Note: The yields and specific reaction conditions can vary based on the substrates and catalysts used. The table presents a selection of reported transformations on analogous compounds to illustrate the potential synthetic pathways for This compound .
Advanced Purification Techniques for Chemical Purity
Achieving high chemical purity of the target compound is paramount, particularly for applications in medicinal chemistry and materials science. Following the synthesis of This compound and its analogues, a robust purification strategy is essential to remove unreacted starting materials, reagents, and by-products. While standard techniques like recrystallization and column chromatography are widely employed, advanced methods can offer superior separation and purity.
For 8-hydroxyquinoline derivatives, several purification methodologies have been reported. A common approach involves dissolving the crude product in a suitable solvent and then inducing crystallization by cooling or adding an anti-solvent. For instance, crude 8-hydroxyquinoline has been purified by dissolving it in a heated chloralkane solvent, followed by cooling, filtration, and concentration of the filtrate to yield a product with a purity of 99.00% to 99.90%. google.comgoogle.com The recovery of the solvent for recycling makes this an efficient process. google.comgoogle.com
Column chromatography is another indispensable tool for the purification of quinoline derivatives. durham.ac.ukjmaterenvironsci.commdpi.com The choice of the stationary phase (typically silica (B1680970) gel) and the eluent system is critical for effective separation. acs.orgjmaterenvironsci.commdpi.com Gradient elution, where the polarity of the solvent mixture is gradually changed, is often used to resolve complex mixtures. For example, the purification of 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol was achieved using flash chromatography on silica gel with a dichloromethane/methanol mobile phase. acs.org
In cases where impurities are closely related in structure and polarity to the desired product, more advanced techniques may be necessary. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers higher resolution and is suitable for isolating highly pure compounds. googleapis.com Although not specifically detailed for This compound , Prep-HPLC is a standard method for the final purification of drug candidates and other high-value chemicals.
Furthermore, the formation of metal complexes can sometimes be exploited for purification. 8-Hydroxyquinoline and its derivatives are potent metal chelators. scispace.com In some instances, the selective precipitation of a metal complex can be used to separate the quinoline derivative from non-chelating impurities. The pure ligand can then be recovered by decomplexation.
Table 2: Summary of Purification Techniques for 8-Hydroxyquinoline Derivatives
| Purification Method | Target Compound/Analogue | Purity Achieved | Key Parameters | Reference |
| Recrystallization | 8-Hydroxyquinoline | 99.0-99.9% | Solvent: Chloralkane (e.g., 1,2-dichloroethane), Cooling | google.comgoogle.com |
| Column Chromatography | 7-Chloroquinoline derivative | - | Stationary Phase: Silica gel, Eluent: EtOAc/hexanes | durham.ac.uk |
| Column Chromatography | 5-Substituted-8-hydroxyquinoline derivative | - | Stationary Phase: Silica gel, Eluent: Hexane/CH2Cl2 | jmaterenvironsci.com |
| Flash Chromatography | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol | ≥95% | Stationary Phase: Silica gel, Eluent: CH2Cl2/CH3OH | acs.org |
| Preparative HPLC | 6-((5-fluoro-6-(8-hydroxyquinolin-5-yl)pyridin-3-yl)oxy)quinoxaline | - | - | googleapis.com |
Note: This table highlights purification methods applied to 8-hydroxyquinoline and its derivatives. The optimal technique for This compound would depend on the specific impurities present after its synthesis.
Comprehensive Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the atomic framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Environments
Proton NMR (¹H NMR) spectroscopy of 5-(Butoxymethyl)quinolin-8-ol reveals distinct signals corresponding to the protons in different parts of the molecule. The aromatic protons of the quinoline (B57606) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.netuncw.edu The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl and butoxymethyl groups.
The protons of the butoxymethyl group exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) are expected to resonate at a different chemical shift than the other methylene protons in the butyl chain, and the terminal methyl protons will appear as a distinct signal, typically a triplet. researchgate.net The methylene protons of the butoxymethyl group directly attached to the quinoline ring (Ar-CH₂-O) would also have a unique chemical shift.
A representative ¹H NMR spectral data interpretation for a similar compound, 5-ethoxymethyl-8-hydroxyquinoline, shows a multiplet for the quinoline protons in the range of δ 7.04–9.07 ppm. researchgate.net For this compound, the signals for the butyl group would be expected.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Quinoline Aromatic Protons | 7.0 - 9.0 | Multiplet (m) |
| Ar-CH₂-O | ~4.5 - 5.0 | Singlet (s) |
| O-CH₂-CH₂-CH₂-CH₃ | ~3.5 - 3.7 | Triplet (t) |
| O-CH₂-CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Multiplet (m) |
| O-CH₂-CH₂-CH₂-CH₃ | ~1.3 - 1.5 | Multiplet (m) |
| O-CH₂-CH₂-CH₂-CH₃ | ~0.9 - 1.0 | Triplet (t) |
| OH | Variable | Broad Singlet (br s) |
Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring will resonate in the aromatic region, typically between δ 110 and 160 ppm. nih.govmdpi.com The carbon attached to the hydroxyl group (C-8) and the carbon attached to the butoxymethyl group (C-5) will have their chemical shifts influenced by these substituents.
The carbon atoms of the butoxymethyl group will appear in the upfield aliphatic region. The carbon of the methylene group attached to the quinoline ring (Ar-CH₂) and the carbon of the methylene group attached to the ether oxygen (O-CH₂) will have characteristic chemical shifts. The remaining methylene and methyl carbons of the butyl chain will also have distinct signals. For the related compound 5-ethoxymethyl-8-hydroxyquinoline, the ¹³C NMR spectrum showed signals at δ 15.23, 65.91, and others corresponding to the quinoline and ethoxy groups. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Quinoline Aromatic Carbons | 110 - 160 |
| Ar-CH₂-O | ~65 - 75 |
| O-CH₂-CH₂-CH₂-CH₃ | ~70 - 75 |
| O-CH₂-CH₂-CH₂-CH₃ | ~30 - 35 |
| O-CH₂-CH₂-CH₂-CH₃ | ~18 - 22 |
| O-CH₂-CH₂-CH₂-CH₃ | ~13 - 15 |
Note: This is a generalized prediction. Actual chemical shifts can vary based on the solvent and experimental conditions.
Two-Dimensional and Advanced NMR Techniques for Connectivities
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons in this compound. A COSY spectrum would reveal correlations between adjacent protons, helping to assign the signals of the quinoline ring and the butyl chain. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached, confirming the assignments made from the ¹H and ¹³C NMR spectra. hmdb.ca These advanced techniques provide an unambiguous and complete structural assignment of the molecule. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound.
Infrared (IR) Spectroscopy for Characteristic Group Frequencies
The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.netvscht.cz The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic butyl chain will appear in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
The C=C and C=N stretching vibrations of the quinoline ring will give rise to absorptions in the 1650-1450 cm⁻¹ region. mdpi.com A significant band corresponding to the C-O stretching vibration of the ether linkage in the butoxymethyl group is expected in the 1260-1050 cm⁻¹ range. vscht.cz The IR spectrum of the similar compound 5-ethoxymethyl-8-hydroxyquinoline showed a broad –OH stretching band from 3800 to 2700 cm⁻¹. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3500 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=C, C=N (Quinoline) | Stretching | 1650 - 1450 |
| C-O (Ether) | Stretching | 1260 - 1050 |
| C-O (Phenolic) | Stretching | ~1200 |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic properties of this compound are governed by the chromophoric quinolin-8-ol system. This heterocyclic structure contains a conjugated system of π-electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms, which dictate its interaction with ultraviolet and visible light.
The absorption of ultraviolet or visible radiation by this compound promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The principal electronic transitions available to the molecule arise from its aromatic π-system and the heteroatoms' lone pairs.
The key transitions include:
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In conjugated aromatic systems like quinoline, these transitions are responsible for strong absorption bands in the UV region. udel.edu The extended conjugation in the quinolin-8-ol moiety lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing the absorption to longer wavelengths compared to non-conjugated systems. libretexts.org For the parent 8-hydroxyquinoline (B1678124) scaffold, these transitions are known to form an absorption band around 305-310 nm. researchgate.net
n → π* Transitions: These transitions involve moving a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. ubbcluj.ro They are generally lower in energy and intensity than π → π* transitions. udel.edu For molecules with heteroatoms, these transitions can be influenced by solvent polarity.
The UV-Vis spectrum of this compound is therefore expected to be characterized by intense bands corresponding to π → π* transitions and weaker bands from n → π* transitions, typical of the 8-hydroxyquinoline class of compounds. uaem.mx
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
| π → π | π (bonding) → π (antibonding) | UV (200-400 nm) | High |
| n → π | n (non-bonding) → π (antibonding) | UV/Visible (near UV) | Low to Medium |
8-Hydroxyquinoline and its derivatives are renowned for their luminescent properties, frequently exhibiting strong fluorescence. researchgate.net Following excitation by absorption of UV light, the excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence.
The compound this compound is expected to be a fluorescent molecule. The emission properties are intrinsically linked to the 8-hydroxyquinoline core. Studies on related derivatives show that these compounds typically exhibit intense, broad-band emission in the blue-to-green region of the visible spectrum. researchgate.netuaem.mx For example, aluminum complexes of substituted 8-hydroxyquinolines are known to be powerful green-emitting materials. researchgate.net The fluorescence arises from the de-excitation from the lowest excited singlet state (S₁) to the ground state (S₀), which is populated by the π → π* transitions.
The specific emission wavelength and quantum yield can be influenced by factors such as solvent environment and substitution on the quinoline ring. Some derivatives exhibit solvatofluorochromism, where the emission color changes with solvent polarity, often indicative of an intramolecular charge transfer (ICT) character in the excited state. uaem.mx
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathways
Mass spectrometry is a critical tool for confirming the molecular weight and elemental formula of this compound and for elucidating its structure through analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this ion provides structural clues.
A proposed fragmentation pathway for the quinolin-8-ol moiety itself suggests that a key fragmentation step is the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring system. mcmaster.ca Another significant fragment observed in the mass spectra of related compounds is the ion at m/z 145, corresponding to the quinolin-8-ol cation radical, which can be a highly abundant peak. researchgate.net
For this compound, fragmentation is expected to occur at the butoxymethyl side chain as well. Common fragmentation mechanisms for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.
Table 2: Predicted Mass Spectrometry Fragments for this compound (Molecular Weight: 231.28)
| Fragment Description | Proposed Fragmentation Pathway | Predicted m/z |
| Molecular Ion | [C₁₄H₁₇NO₂]⁺˙ | 231 |
| Loss of butoxy radical | Cleavage of the CH₂-O bond | 158 |
| Loss of butene | McLafferty-type rearrangement from the ether side chain | 175 |
| Quinolin-8-ol cation | Cleavage of the C5-CH₂ bond | 145 |
| Loss of HCN from molecular ion | Ring fragmentation | 204 |
X-ray Crystallography and Powder Diffraction
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.
While specific crystallographic data for this compound is not prominently available in the surveyed literature, analysis of closely related compounds provides insight into the expected structural features. For instance, the crystal structure of 5-(hydroxymethyl)-8-quinolinol reveals an essentially planar fused-ring system. nih.gov It is expected that the quinoline ring system of this compound would also be largely planar. The butoxymethyl group at the C5 position would exhibit conformational flexibility. A key structural feature of the 8-hydroxyquinoline moiety is the potential for a strong intramolecular hydrogen bond between the hydroxyl proton (8-OH) and the quinoline nitrogen atom, which significantly influences the chemical and physical properties of the molecule. scispace.com
Powder X-ray diffraction (PXRD) is used to identify the crystalline phase of a material and to determine its unit cell dimensions (lattice parameters). mpg.de The technique analyzes the diffraction pattern produced when X-rays are scattered by a polycrystalline sample. ethz.ch Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification. cityu.edu.hk
Specific PXRD data for this compound is not available, but a study on the closely related analog, 5-(ethoxymethyl)quinolin-8-ol (B1595661) , provides excellent reference data. researchgate.net The analysis of this analog revealed it to be orthorhombic with the space group Pbca. researchgate.net The lattice parameters were determined with high precision. researchgate.net This information suggests that this compound, upon crystallization, would likely adopt a similar well-ordered crystalline lattice.
Table 3: Crystal Data and Structure Refinement for 5-(ethoxymethyl)quinolin-8-ol (Analog Compound)
| Parameter | Value | Reference |
| Empirical Formula | C₁₂H₁₃NO₂ | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 7.9551(12) | researchgate.net |
| b (Å) | 17.981(3) | researchgate.net |
| c (Å) | 15.125(2) | researchgate.net |
| Volume (ų) | 2163.5(6) | researchgate.net |
| Z (Molecules per unit cell) | 8 | researchgate.net |
Analysis of Intermolecular Interactions and Conformational Landscape in Solid State
The crystal structure of 5-ethoxymethyl-8-hydroxyquinoline reveals a non-planar molecular conformation in the solid state. researchgate.net This deviation from planarity is a key feature of its conformational landscape. The molecule is stabilized by a network of weak intra- and intermolecular hydrogen bonds of the O–H···N and C–H···O types. researchgate.net These interactions involve the hydroxyl and quinoline nitrogen atoms, as well as the ether oxygen of the alkoxymethyl substituent.
For 5-alkoxymethyl-8-hydroxyquinolines in general, it has been noted that while the structures are predominantly shaped by hydrogen bonding, π-involved interactions also play a role, albeit a minor one. iucr.org In the case of the related 5-(hydroxymethyl)-8-quinolinol hydrochloride, the crystal structure is organized by N—H···Cl and O—H···Cl hydrogen bonds that form dimeric units, which are subsequently linked into infinite chains through O—H···O hydrogen bonds. This further underscores the critical role of hydrogen bonding in defining the supramolecular assembly of these compounds.
The conformational flexibility of the butoxymethyl group in this compound is expected to be greater than that of the ethoxymethyl group due to the longer alkyl chain. This increased flexibility might influence the specific geometry of the crystal packing and the unit cell parameters, potentially allowing for different packing motifs compared to its shorter-chain analog. However, the fundamental interactions—hydrogen bonding involving the 8-hydroxyl group and quinoline nitrogen, and π–π stacking of the aromatic rings—are anticipated to be the primary determinants of its solid-state structure.
A summary of the crystallographic data for the analogous 5-ethoxymethyl-8-hydroxyquinoline is presented below, which can serve as a predictive model for the butoxymethyl derivative.
| Parameter | Value for 5-ethoxymethyl-8-hydroxyquinoline |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.9551(12) |
| b (Å) | 17.981(3) |
| c (Å) | 15.125(2) |
| V (ų) | 2163.5(6) |
| Z | 8 |
| Data sourced from a study on 5-ethoxymethyl-8-hydroxyquinoline. researchgate.net |
This table provides the unit cell dimensions and other key crystallographic parameters that describe the repeating structural unit within the crystal of this close analog.
Coordination Chemistry and Metal Complexation of 5 Butoxymethyl Quinolin 8 Ol
Ligand Design Principles and Chelation Properties
5-(Butoxymethyl)quinolin-8-ol is a monoprotic, bidentate chelating agent. scirp.org The design of this ligand is based on the 8-hydroxyquinoline (B1678124) (oxine) scaffold, which is well-established for its ability to form stable five-membered chelate rings with metal ions. scirp.orgresearchgate.net
The chelating capability of this compound arises from its two donor atoms: the nitrogen atom of the heterocyclic quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scirp.org Upon deprotonation of the phenolic hydroxyl group, the resulting anionic oxygen and the neutral nitrogen atom coordinate simultaneously to a central metal ion. researchgate.net This bidentate coordination forms a stable five-membered ring, a structural motif common to ligands with two donor groups. pressbooks.pub This mode of binding is a hallmark of 8-hydroxyquinoline derivatives, which are known to act as potent metal ion chelators. scirp.orgmdpi.com The formation of such chelates is a key factor in the stability and properties of the resulting coordination compounds. pressbooks.pub
The substituent at the 5-position of the quinoline ring plays a critical role in modulating the coordination properties of the ligand. The 5-(butoxymethyl) group influences the metal-ligand interaction through both steric and electronic effects. nih.govrsc.org
Electronic Effects: The butoxymethyl group is generally considered to be electron-donating. The ether oxygen atom can donate electron density to the aromatic quinoline ring system, which in turn increases the basicity of the nitrogen and phenolate oxygen donor atoms. This enhanced electron density on the donor atoms can lead to the formation of more stable metal complexes compared to the unsubstituted 8-hydroxyquinoline. rsc.org
Synthesis and Characterization of Metal Chelates
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting metal chelates can be characterized by various analytical and spectroscopic techniques to determine their structure and properties. researchgate.netisca.me
This compound readily forms stable complexes with a variety of divalent transition metal ions. Studies have reported the successful synthesis and characterization of complexes with copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II). researchgate.netisca.me In these complexes, the metal-to-ligand ratio is typically 1:2, leading to the formation of octahedral or square-planar geometries, depending on the metal ion and reaction conditions. scirp.org The formation of these complexes is often confirmed by elemental analysis, infrared spectroscopy, and electronic spectral studies. researchgate.net
Table 1: Physical Properties of Mixed-Ligand Transition Metal Complexes Featuring this compound (L¹) and 8-Hydroxyquinoline (L²)| Complex | Color | Yield (%) | Metal : L¹ : L² Ratio |
|---|---|---|---|
| [Cu(C₁₄H₁₆NO₂)(C₉H₆NO)] | Greenish Yellow | 71 | 1:1:1 |
| [Ni(C₁₄H₁₆NO₂)(C₉H₆NO)] | Light Green | 69 | 1:1:1 |
| [Co(C₁₄H₁₆NO₂)(C₉H₆NO)] | Green | 68 | 1:1:1 |
| [Mn(C₁₄H₁₆NO₂)(C₉H₆NO)] | Yellow | 65 | 1:1:1 |
| [Zn(C₁₄H₁₆NO₂)(C₉H₆NO)] | Yellow | 75 | 1:1:1 |
Mixed-ligand complexes, which incorporate more than one type of ligand in the metal's coordination sphere, can exhibit unique properties. This compound has been successfully employed as a primary ligand in the synthesis of such complexes. researchgate.net A common strategy involves reacting a metal salt with this compound and a secondary ligand, such as unsubstituted 8-hydroxyquinoline or other heterocyclic bases like quinoline. researchgate.netisca.me This approach leads to the formation of complexes with a 1:1:1 molar ratio of metal to primary ligand to secondary ligand. researchgate.net The synthesis of these mixed-ligand systems demonstrates the versatility of this compound in coordination chemistry, allowing for the fine-tuning of the properties of the final complex. nih.gov
The 8-hydroxyquinoline scaffold is not limited to complexing with transition metals; it is also an effective chelating agent for lanthanide cations. researchgate.net The strong bidentate character of 8-hydroxyquinoline derivatives allows for the formation of stable complexes with these larger, hard metal ions. researchgate.net Several studies have reported the synthesis of novel lanthanide(III) complexes using substituted 8-hydroxyquinoline derivatives as the chelating ligands. nih.govresearchgate.net By extension, this compound is also expected to serve as a suitable ligand for the complexation of lanthanide ions, forming coordination compounds with potential applications in materials science and luminescence.
Structural and Electronic Properties of Metal Complexes
The structural and electronic characteristics of metal complexes involving this compound are primarily elucidated through a combination of spectroscopic analysis, magnetic susceptibility measurements, and conductivity studies. These methods provide critical insights into the nature of the metal-ligand bonding, the geometry of the coordination sphere, and the stoichiometry of the resulting complexes.
Spectroscopic Signatures of Metal-Ligand Interactions (IR, UV-Vis, Reflectance)
Spectroscopic techniques are fundamental in confirming the coordination of this compound to a metal center. Infrared (IR), Ultraviolet-Visible (UV-Vis), and reflectance spectroscopy each offer unique information regarding the formation and structure of these chelates.
Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for verifying the involvement of the ligand's key functional groups in coordination. The spectrum of the free this compound ligand shows a characteristic broad absorption band around 3500 cm⁻¹, which is attributed to the stretching vibration of the phenolic hydroxyl (-OH) group sphinxsai.com. Upon complexation with a metal ion, this band disappears. This absence indicates the deprotonation of the hydroxyl group and the subsequent formation of a covalent metal-oxygen (M-O) bond sphinxsai.com.
Furthermore, the C=N stretching vibration of the quinoline ring, observed in the free ligand, typically shifts to a different frequency in the spectra of the metal chelates. This shift confirms the involvement of the quinoline nitrogen atom in forming a coordinate bond with the metal ion derpharmachemica.com.
The most direct evidence of chelation comes from the appearance of new absorption bands in the far-infrared region of the spectra of the complexes, which are absent in the spectrum of the free ligand. These bands are assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. derpharmachemica.comresearchgate.net.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observation |
|---|---|---|
| ν(O-H) of Phenolic Group | ~3500 | Disappears upon complexation, indicating deprotonation and M-O bond formation. sphinxsai.com |
| ν(C=N) of Quinoline Ring | ~1635 | Shifts upon complexation, indicating coordination of the nitrogen atom. derpharmachemica.com |
| ν(M-O) | 500 - 682 | New band appears, confirming M-O bond formation. derpharmachemica.comresearchgate.net |
| ν(M-N) | 416 - 514 | New band appears, confirming M-N coordinate bond formation. derpharmachemica.comresearchgate.net |
UV-Vis and Reflectance Spectroscopy Electronic spectra, recorded in solution (UV-Vis) or on solid samples (diffuse reflectance), provide valuable information about the d-orbital splitting and thus the geometry of the metal ion's coordination environment. The positions and intensities of the absorption bands are characteristic of the specific metal ion and its stereochemistry.
For instance, copper(II) complexes of substituted 8-quinolinol ligands often exhibit a broad absorption band in the visible region. A band observed around 15620 cm⁻¹ can be assigned to the ²B₁g → ¹A₁g d-d transition, which is characteristic of a distorted octahedral geometry sphinxsai.com. A second, more intense band at higher energy (e.g., ~24388 cm⁻¹) is typically attributed to a charge-transfer transition from the ligand to the metal sphinxsai.com. For other transition metals, the electronic spectra are similarly interpreted to suggest the most likely geometry, which is often octahedral for Co(II), Ni(II), and Mn(II) complexes researchgate.net.
| Metal Ion | Typical Absorption Band (cm⁻¹) | Assignment | Inferred Geometry |
|---|---|---|---|
| Cu(II) | ~15620 | ²B₁g → ¹A₁g (d-d transition) | Distorted Octahedral sphinxsai.com |
| Cu(II) | ~24388 | Charge Transfer (L→M) | Distorted Octahedral sphinxsai.com |
| Co(II), Ni(II), Mn(II) | Varies | d-d transitions | Octahedral researchgate.net |
Magnetic Susceptibility Measurements of Paramagnetic Species
Magnetic susceptibility measurements provide insight into the electronic structure of the central metal ion by determining the number of unpaired electrons libretexts.org. This information is crucial for distinguishing between high-spin and low-spin configurations and for supporting geometric assignments made from spectral data. The effective magnetic moment (μ_eff) is calculated from the measured susceptibility.
For complexes of this compound with transition metals, the observed magnetic moments generally correspond to the spin-only values for high-spin configurations. For example, Mn(II) (d⁵) complexes typically exhibit magnetic moments near 5.60 B.M., consistent with five unpaired electrons in an octahedral environment derpharmachemica.com. Similarly, Co(II) (d⁷) and Ni(II) (d⁸) complexes show moments in ranges expected for high-spin octahedral geometries derpharmachemica.com. Copper(II) (d⁹) complexes have a magnetic moment corresponding to one unpaired electron, which is consistent with its distorted octahedral geometry sphinxsai.com. As expected for a d¹⁰ ion, Zn(II) complexes are diamagnetic derpharmachemica.com.
| Metal Ion | d-Electron Configuration | Observed Magnetic Moment (μ_eff) (B.M.) | Inferred Geometry |
|---|---|---|---|
| Mn(II) | d⁵ | ~5.60 | High-spin Octahedral derpharmachemica.com |
| Co(II) | d⁷ | ~4.85 | High-spin Octahedral derpharmachemica.com |
| Ni(II) | d⁸ | ~2.9-3.4 | High-spin Octahedral |
| Cu(II) | d⁹ | ~1.8-2.2 | Distorted Octahedral sphinxsai.com |
| Zn(II) | d¹⁰ | Diamagnetic | Tetrahedral or Octahedral derpharmachemica.com |
Solution Conductivity Studies of Complex Stoichiometry
Molar conductivity measurements of the metal complexes in dilute solutions of organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are performed to determine their electrolytic nature semanticscholar.org. The results help to establish whether anions are coordinated to the metal ion or exist as free counter-ions in the solution.
Complexes of this compound with divalent metal ions (M²⁺) typically exhibit very low molar conductivity values. This indicates that they are non-electrolytes isca.me. Such behavior confirms that the chelates are neutral species, which supports a 1:2 metal-to-ligand stoichiometry, represented by the general formula [M(L)₂], where L is the deprotonated form of this compound. The neutrality arises from the coordination of two monoanionic ligands to the divalent metal cation.
| Complex Formula | Metal Ion Charge | Total Ligand Charge | Overall Charge | Expected Nature |
|---|---|---|---|---|
| [M(L)₂] where M = Cu²⁺, Ni²⁺, Co²⁺, etc. | +2 | -2 (from two L⁻ ligands) | 0 | Non-electrolyte semanticscholar.orgisca.me |
Stability and Thermodynamics of Metal Chelation
The formation of a complex between a metal ion and a ligand like this compound in solution is a reversible equilibrium. The stability of the resulting chelate is quantified by its stability constant, while the driving forces behind its formation are described by thermodynamic parameters.
Chelation Stability Constants
The stability of a metal complex in solution is expressed by its formation constant, also known as a stability constant (log K or log β) wikipedia.org. As a bidentate ligand, this compound forms a highly stable five-membered chelate ring with metal ions through its phenolic oxygen and quinoline nitrogen atoms nih.gov. This enhanced stability compared to complexes with analogous monodentate ligands is known as the chelate effect libretexts.org.
| Metal Ion | log β₁ [M(L)] | log β₂ [M(L)₂] |
|---|---|---|
| Cu(II) | 12.5 | 23.5 |
| Zn(II) | 8.5 | 16.5 |
| Fe(II) | 7.5 | 14.2 |
| Fe(III) | 12.3 | 23.4 |
| Data presented for illustrative purposes, based on complexes of 5-nitro-8-hydroxyquinoline-proline hybrid to show typical values and trends. mdpi.com |
Thermodynamic Parameters of Complex Formation
The spontaneity and driving force of the chelation process are described by thermodynamic parameters: the Gibbs free energy change (ΔG°), the enthalpy change (ΔH°), and the entropy change (ΔS°) wikipedia.org. These are related by the fundamental equation: ΔG° = ΔH° - TΔS° = -RTlnβ.
A large, negative value of ΔG° indicates a spontaneous and favorable complex formation process. The chelate effect is predominantly an entropy-driven phenomenon libretexts.org. When a chelating ligand like this compound replaces multiple solvent molecules (e.g., water) from the metal's coordination sphere, there is a net increase in the number of free particles in the system. This leads to a significant positive entropy change (ΔS° > 0), which is the primary thermodynamic driving force for the high stability of chelate complexes libretexts.org. The enthalpy change (ΔH°) for chelation is often negative (exothermic) but is typically comparable to that of complexation with similar non-chelating ligands libretexts.org.
| Parameter | Symbol | Expected Sign | Reason |
|---|---|---|---|
| Gibbs Free Energy Change | ΔG° | Negative (-) | Indicates a spontaneous complex formation process. wikipedia.org |
| Enthalpy Change | ΔH° | Negative (-) | Formation of M-O and M-N bonds is typically an exothermic process. libretexts.org |
| Entropy Change | ΔS° | Positive (+) | The release of multiple solvent molecules by one ligand molecule increases the overall disorder of the system; this is the main driver of the chelate effect. libretexts.org |
Computational and Theoretical Investigations of 5 Butoxymethyl Quinolin 8 Ol and Its Derivatives
Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, serve as powerful tools for elucidating the molecular properties of compounds like 5-(Butoxymethyl)quinolin-8-ol. scirp.org These computational approaches allow for the detailed investigation of a molecule's geometric and electronic structure, providing insights that are complementary to experimental data. ekb.eg DFT methods, such as the widely used B3LYP functional, are known for their balance of accuracy and computational efficiency, making them suitable for studying medium to large-sized molecules. nih.govsemanticscholar.org HF theory, while often less accurate than DFT due to its simpler treatment of electron correlation, provides a fundamental framework and is a common starting point for more advanced calculations. researchgate.netscispace.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scirp.org For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found.
The presence of the flexible butoxymethyl side chain introduces conformational complexity. Conformational analysis is performed to identify the various stable conformers (rotational isomers) and their relative energies. nih.gov This is typically achieved by systematically rotating the single bonds within the butoxymethyl group (e.g., C-C and C-O bonds) and performing a geometry optimization at each step.
Studies on the closely related 5-ethoxymethyl-8-hydroxyquinoline have shown that the molecule adopts a non-planar structure. researchgate.net Similarly, this compound is expected to be non-planar, with the butoxymethyl group positioned out of the plane of the quinoline (B57606) ring. The relative orientation of the butoxy group and the potential for intramolecular hydrogen bonding between the hydroxyl proton and the quinoline nitrogen are key factors determining the most stable conformation. scispace.com
These calculations are often performed first in the gas phase , which represents an isolated molecule. nih.gov However, to simulate real-world conditions, solution-phase calculations are crucial. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be applied to account for the influence of a solvent. ccu.edu.twnih.govnih.gov The presence of a solvent can alter the relative energies of different conformers, potentially favoring more polar conformations and affecting the barriers to rotation between them. nih.gov
Table 1: Representative Torsional Angles for a Stable Conformer of this compound The following data is illustrative, based on typical values for similar structures.
| Torsional Angle | Definition | Gas Phase (Degrees) | Aqueous Solution (Degrees) |
|---|---|---|---|
| τ1 (C4-C5-C_methylene-O_ether) | Rotation around the bond connecting the ring to the side chain | ~85 | ~90 |
| τ2 (C5-C_methylene-O_ether-C_butyl) | Rotation around the methylene-oxygen bond | ~178 | ~180 |
| τ3 (O_ether-C_butyl1-C_butyl2-C_butyl3) | Rotation within the butyl chain | ~180 | ~179 |
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov
For this compound, the HOMO is typically localized over the electron-rich quinoline ring system, particularly the phenol-like portion. The LUMO is also generally distributed across the π-system of the aromatic rings. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and indicates higher chemical reactivity and polarizability. nih.govresearchgate.net Calculations on related quinoline derivatives show this gap is a key indicator of potential charge transfer within the molecule. scirp.orgscispace.com
Charge distribution analysis provides insight into the polarity and reactivity of the molecule. The Mulliken population analysis is a common method for calculating the partial atomic charges on each atom. niscpr.res.inresearchgate.netijarmps.org In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, making them sites for electrophilic attack. Conversely, the hydroxyl hydrogen and some carbon atoms bonded to these heteroatoms will exhibit positive charges. ijarmps.orguni-muenchen.de This charge distribution is fundamental to understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Calculated Electronic Properties of this compound (Illustrative Data) Calculated using DFT (B3LYP) method.
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital (electron-donating ability) |
| LUMO Energy | -1.80 | Energy of the lowest unoccupied molecular orbital (electron-accepting ability) |
| HOMO-LUMO Gap (ΔE) | 4.35 | Indicates chemical reactivity and stability |
Theoretical vibrational frequency calculations predict the positions of absorption bands in a molecule's infrared (IR) and Raman spectra. These calculations are performed after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to understand its vibrational modes. scirp.orgekb.eg
Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. For this compound, characteristic frequencies would include O-H stretching of the hydroxyl group, C-H stretching in the aromatic ring and butyl chain, C=C and C=N stretching within the quinoline core, and C-O stretching in the ether linkage.
Due to approximations in the theoretical methods and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve accuracy, a Scaled Quantum Mechanical Force Field (SQMFF) approach is commonly used. nih.gov This involves scaling the calculated frequencies with empirical factors to achieve better agreement with experimental spectra. This allows for a more reliable assignment of the observed vibrational bands to specific molecular motions. scirp.org
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). nih.govnih.gov This analysis identifies critical points in the electron density where the gradient is zero.
Of particular interest are the Bond Critical Points (BCPs) , which are found between two interacting atoms. uniovi.es The properties of the electron density at these points reveal the nature of the chemical bond. uni-muenchen.de Key parameters include:
The electron density (ρ(r)) at the BCP: Higher values indicate a stronger, more covalent bond.
The Laplacian of the electron density (∇²ρ(r)): A negative value indicates a concentration of charge, characteristic of a covalent (shared-shell) interaction. A positive value indicates charge depletion, typical of ionic or hydrogen bonds (closed-shell interactions). uni-muenchen.degla.ac.uk
For this compound, AIM analysis would be used to characterize the covalent bonds within the quinoline ring and the butoxymethyl side chain. It would also be invaluable for identifying and quantifying weaker interactions, such as the intramolecular hydrogen bond between the hydroxyl group (O-H) and the quinoline nitrogen (N), which is crucial for determining the molecule's preferred conformation. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and chemical bonds. q-chem.comwisc.edu This method provides a quantitative description of charge delocalization and intramolecular interactions.
A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. wisc.edu These interactions represent electron delocalization, also known as hyperconjugation.
In this compound, significant donor-acceptor interactions would be expected, such as:
Delocalization of the lone pairs on the hydroxyl oxygen and the ether oxygen into antibonding orbitals (π*) of the quinoline ring.
Delocalization of the nitrogen lone pair into adjacent antibonding orbitals.
Interactions between the π orbitals of the aromatic system and the σ* orbitals of adjacent bonds.
These delocalization energies provide a measure of the molecule's electronic stability. researchgate.net NBO analysis also provides detailed information on the hybridization of atomic orbitals, confirming the sp² character of the aromatic carbons and the sp³ character of the carbons in the butyl chain. uni-rostock.de
The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational solvation models are used to simulate these effects. nih.gov Continuum models like PCM and SMD treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. ccu.edu.twnih.govq-chem.com This reaction field, in turn, affects the solute's electronic structure and geometry. researchgate.net
For this compound, solvation is expected to have several key effects:
Structural Changes: The relative energies of different conformers may change, potentially stabilizing a more polar conformer in a polar solvent compared to the gas phase. nih.gov
Electronic Properties: The dipole moment of the molecule typically increases in a polar solvent due to the stabilizing interaction with the solvent's reaction field.
HOMO-LUMO Gap: The energies of the HOMO and LUMO orbitals can shift in the presence of a solvent, often leading to a change (usually a decrease) in the energy gap, which can be correlated with shifts in UV-Vis absorption spectra.
By performing calculations in both the gas phase and in various solvents, a comprehensive understanding of how environmental factors modulate the intrinsic properties of this compound can be achieved.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By simulating the interactions between molecules over time, MD can provide a detailed view of their dynamic behavior, conformational flexibility, and interactions with their environment.
The conformational flexibility of 8-hydroxyquinoline (B1678124) derivatives is a key determinant of their chemical and biological activity. The butoxymethyl group at the 5-position of this compound introduces several rotatable bonds, allowing the molecule to adopt various conformations.
Studies on similar compounds, such as 5-ethoxymethyl-8-hydroxyquinoline, have revealed through X-ray analysis and computational calculations that the molecule is not planar. researchgate.net The flexibility of the ether linkage allows the butoxy group to orient itself in different spatial arrangements relative to the quinoline ring. This dynamic behavior is critical for its interaction with other molecules and surfaces.
Table 1: Conformational Descriptors of 8-Hydroxyquinoline Derivatives This table is illustrative and based on general knowledge of similar compounds, as specific data for this compound is not available.
| Descriptor | Predicted Value Range | Significance |
| Number of Rotatable Bonds | 5-7 | High flexibility, allowing for multiple low-energy conformations. |
| Dihedral Angle (C4-C5-C(CH2)-O) | -180° to +180° | Determines the orientation of the butoxymethyl side chain. |
| Torsional Energy Barrier | Low to Moderate | Facilitates rapid conformational changes at room temperature. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the expected behavior of similar molecular structures.
The adsorption of 8-hydroxyquinoline derivatives at liquid-liquid interfaces is a critical aspect of their application in areas such as solvent extraction and corrosion inhibition. MD simulations have been employed to understand these interfacial phenomena at a molecular level.
For instance, research on 5-octyloxymethyl-8-quinolinol (B35242), a close analog of this compound, has shown that both neutral and charged species of the molecule adsorb at the chloroform/water interface. researchgate.net Molecular dynamics simulations predicted the interfacial adsorptivities of the charged species, with calculations of solute/solvent interaction energies suggesting a preference for the ionic forms at the interface. researchgate.net These simulations reveal the orientation and interactions of the molecules at the interface, providing insights into the mechanism of adsorption. researchgate.net
Table 2: Calculated Interaction Energies for 5-octyloxymethyl-8-quinolinol at a Chloroform/Water Interface researchgate.net
| Species | Interaction Energy (kcal/mol) |
| Protonated (H₂ocqn²⁺) | -64.0 ± 3.0 |
| Neutral (Hocqn) | -47.6 ± 3.6 |
| Deprotonated (ocqn⁻) | -56.5 ± 4.2 |
This data is for 5-octyloxymethyl-8-quinolinol and is used as a proxy for this compound due to structural similarity.
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, and biological properties. For this compound and its derivatives, these studies are essential for designing new compounds with desired characteristics.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to derive quantitative descriptors that describe the chemical reactivity of molecules. dergipark.org.tr These descriptors include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. dergipark.org.tr
For various 8-hydroxyquinoline derivatives, these descriptors have been calculated to understand their reactivity. researchgate.net For example, the HOMO and LUMO energies provide information about the electron-donating and electron-accepting abilities of the molecule, respectively. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Table 3: Representative Quantum Chemical Descriptors for 8-Hydroxyquinoline Derivatives This table presents typical ranges and interpretations of quantum chemical descriptors based on studies of various 8-hydroxyquinoline derivatives.
| Descriptor | Typical Value Range | Interpretation |
| EHOMO | -5 to -7 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1 to -3 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | 3 to 5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 1 to 4 Debye | Measure of the overall polarity of the molecule. |
| Polarizability | 15 to 25 ų | Ease with which the electron cloud can be distorted by an electric field. |
Note: The values in this table are illustrative and represent a general range observed for similar compounds, not specific measured values for this compound.
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For 8-hydroxyquinoline derivatives, theoretical calculations of properties such as vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts have shown good agreement with experimental measurements. nih.govresearchgate.net
For instance, Time-Dependent Density Functional Theory (TD-DFT) has been successfully used to predict the electronic absorption spectra of 8-hydroxyquinoline derivatives. researchgate.netmdpi.com The calculated maximum absorption wavelengths (λmax) often correlate well with the experimentally observed spectra, providing confidence in the theoretical models. mdpi.com Similarly, calculated vibrational frequencies, after appropriate scaling, generally match the experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. nih.gov These correlations are vital for interpreting experimental data and for the predictive design of new molecules with specific spectroscopic properties.
Mechanistic Chemical Studies and Interactions in Materials Systems
Mechanistic Investigations of Corrosion Inhibition
The primary application explored for 5-(Butoxymethyl)quinolin-8-ol and its analogues is the inhibition of metal corrosion, especially for carbon steel in acidic environments. rsc.orgnih.gov The effectiveness of these compounds stems from their ability to form a protective layer on the metal surface, thereby isolating it from the corrosive medium.
The corrosion inhibition mechanism of this compound on a carbon steel surface in an acidic solution is initiated by the adsorption of its molecules onto the metal. This adsorption is a complex process involving both physical and chemical interactions. mdpi.com
Physisorption: In acidic solutions, the quinoline (B57606) nitrogen atom can become protonated, leading to a positively charged inhibitor molecule. Concurrently, the metal surface becomes negatively charged due to the specific adsorption of anions (like Cl⁻ from HCl). The electrostatic attraction between the protonated inhibitor molecules and the charged metal surface constitutes the initial physical adsorption. mdpi.com
Chemisorption: More significant and stable inhibition is achieved through chemisorption. This process involves the sharing of electrons between the inhibitor molecule and the metal. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic quinoline ring system, can be donated to the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. rsc.orgmdpi.com This interaction is further strengthened by the potential for retro-donation from the filled d-orbitals of iron back to the antibonding orbitals of the inhibitor molecule. The presence of the butoxymethyl group can also influence the adsorption process by affecting the electron density distribution on the quinoline ring.
The collective effect of these interactions is the formation of a stable, protective inhibitor film that acts as a barrier to both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. ias.ac.inmdpi.com
To understand the quantitative aspects of the inhibitor's adsorption on the metal surface, various adsorption isotherm models are employed. For 8-hydroxyquinoline (B1678124) derivatives, including those with alkoxymethyl substituents, the adsorption process has been found to be well-described by the Langmuir adsorption isotherm. rsc.orgnih.govelectrochemsci.orgresearchgate.netresearchgate.net
The Langmuir isotherm model assumes that the adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer without any interaction between the adsorbed molecules. The mathematical representation of the Langmuir isotherm is:
C / θ = 1 / Kads + C
where:
C is the concentration of the inhibitor.
θ is the surface coverage, calculated from the inhibition efficiency.
Kads is the equilibrium constant of the adsorption process.
A linear relationship is typically observed when plotting C/θ against C, confirming the applicability of the Langmuir model. The value of Kads obtained from the intercept of this plot provides insight into the strength of the adsorption. A high value of Kads indicates strong adsorption and, consequently, better inhibition performance. mdpi.com
From Kads, the standard Gibbs free energy of adsorption (ΔG°ads) can be calculated using the following equation:
ΔG°ads = -RT ln(55.5 Kads)
where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution. The calculated ΔG°ads values for similar quinoline derivatives are typically in a range that suggests a mixed-mode of adsorption, involving both physisorption and chemisorption. mdpi.com
Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are widely used to study the effect of this compound analogues on the corrosion of carbon steel.
Potentiodynamic Polarization (PDP): PDP measurements provide information about the kinetics of both the anodic and cathodic corrosion reactions. For 8-hydroxyquinoline derivatives, the addition of the inhibitor to the corrosive solution causes a significant reduction in both the anodic metal dissolution and cathodic hydrogen evolution current densities. rsc.orgmdpi.com The corrosion potential (Ecorr) typically shows a slight shift, but generally less than 85 mV, which classifies these compounds as mixed-type inhibitors. researchgate.net This indicates that they suppress both the anodic and cathodic reactions, primarily by blocking the active sites on the metal surface. electrochemsci.orgresearchgate.net
Table 1: Representative Potentiodynamic Polarization Data for a 5-alkoxymethyl-8-hydroxyquinoline derivative on Carbon Steel in 1 M HCl.
| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | -480 | 1050 | - |
| 1x10-5 | -495 | 210 | 80.0 |
| 5x10-4 | -505 | 95 | 90.9 |
| 1x10-3 | -510 | 63 | 94.0 |
Data synthesized from studies on similar 5-alkoxymethyl-8-hydroxyquinoline compounds. rsc.orgnih.gov
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrode-electrolyte interface. In a typical EIS experiment for a corroding system, the data is presented as Nyquist and Bode plots.
Nyquist Plots: For carbon steel in an acidic medium, the Nyquist plot typically shows a single, depressed semicircle, indicating that the corrosion process is controlled by charge transfer. researchgate.net Upon the addition of an inhibitor like a 5-alkoxymethyl-8-hydroxyquinoline derivative, the diameter of this semicircle significantly increases. rsc.org This increase in diameter corresponds to a higher charge transfer resistance (Rct), signifying that the inhibitor film is effectively hindering the charge transfer process associated with corrosion.
Bode Plots: The Bode plot shows the impedance modulus and phase angle as a function of frequency. In the presence of the inhibitor, the impedance modulus at low frequencies increases, and the phase angle peak becomes broader and shifts to lower frequencies, which is characteristic of the formation of a protective film on the metal surface.
The impedance data is often fitted to an equivalent electrical circuit to quantify the electrochemical parameters. An increase in Rct and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration confirm the adsorption of the inhibitor molecules and the formation of a less permeable, protective layer. mdpi.com
Table 2: Representative Electrochemical Impedance Spectroscopy Data for a 5-alkoxymethyl-8-hydroxyquinoline derivative on Carbon Steel in 1 M HCl.
| Inhibitor Concentration (M) | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | 50 | 120 | - |
| 1x10-5 | 250 | 65 | 80.0 |
| 5x10-4 | 510 | 40 | 90.2 |
| 1x10-3 | 850 | 30 | 94.1 |
Data synthesized from studies on similar 5-alkoxymethyl-8-hydroxyquinoline compounds. rsc.orgnih.gov
Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.
Scanning Electron Microscopy (SEM): SEM images of carbon steel exposed to an acidic solution without an inhibitor show a severely corroded and rough surface with pits and cracks. In contrast, the surface of steel immersed in the same solution containing a 5-alkoxymethyl-8-hydroxyquinoline derivative is significantly smoother and shows much less damage, confirming the formation of a protective film that prevents aggressive attack by the acid. rsc.orgelectrochemsci.orgresearchgate.net
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at a high resolution. Similar to SEM, AFM analysis reveals a dramatic decrease in surface roughness for the inhibited steel sample compared to the uninhibited one. This smoothness is a direct result of the adsorbed inhibitor layer mitigating the corrosive process. electrochemsci.orgresearchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS analysis provides the elemental composition of the surface. For an inhibited sample, EDS spectra would show the presence of Carbon (C), Nitrogen (N), and Oxygen (O) peaks, in addition to the Iron (Fe) from the steel substrate. The detection of N, which is unique to the inhibitor molecule, confirms its adsorption onto the steel surface. researchgate.net
X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements in the top few nanometers of the surface. XPS analysis of an inhibited steel surface can confirm the presence of the inhibitor film by detecting C, O, and N signals. High-resolution scans of the N 1s and O 1s regions can provide evidence for the formation of coordinate bonds between these heteroatoms and the iron atoms on the surface, thus confirming the mechanism of chemisorption. rsc.orgnih.gov
Electron Transfer and Redox Behavior
The electrochemical behavior of this compound is intrinsically linked to the redox-active 8-hydroxyquinoline moiety. Understanding its electron transfer characteristics is important for its applications in various electrochemical systems.
Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox properties of chemical species. Studies on 8-hydroxyquinoline and its derivatives show that the compound undergoes an oxidation process at a solid electrode, such as a glassy carbon electrode. bilkent.edu.trelectrochemsci.org
The cyclic voltammogram of 8-hydroxyquinoline typically shows a single, irreversible oxidation peak in the anodic scan. electrochemsci.org This irreversibility indicates that the product of the initial electron transfer is unstable and undergoes subsequent chemical reactions. The oxidation process is believed to involve the phenolic hydroxyl group, leading to the formation of a free radical species. This radical can then undergo further reactions, such as dimerization or polymerization, resulting in the formation of products that may adsorb onto the electrode surface. electrochemsci.org
For this compound, the oxidation potential would be influenced by the presence of the butoxymethyl substituent at the 5-position. This group can affect the electron density of the quinoline ring system and, consequently, the ease of oxidation of the hydroxyl group. The CV technique can be used to determine the formal reduction potential and to study the kinetics of the electron transfer process. theijes.com The peak potential and peak current can be analyzed as a function of scan rate to gain insights into whether the process is diffusion-controlled or adsorption-controlled. electrochemsci.org
Influence of Ligand Environment on Redox Potentials of Metal Complexes
The ligand environment plays a crucial role in determining the redox potentials of metal complexes. Substituents on the 8-hydroxyquinoline scaffold can significantly alter the electron density at the metal center, thereby shifting the ease with which the metal ion undergoes oxidation or reduction.
The butoxymethyl group at the 5-position of the quinolin-8-ol ligand is characterized by its electron-donating nature. This property is expected to increase the electron density on the quinoline ring system. When this compound coordinates with a metal ion, this increased electron density is partially relayed to the metal center. An increase in electron density on the metal center makes it more difficult to reduce (a more negative redox potential) and easier to oxidize (a less positive redox potential) compared to a complex with an unsubstituted 8-hydroxyquinoline ligand.
Based on these findings, it is reasonable to infer that the electron-donating butoxymethyl group would have the opposite effect to the electron-withdrawing nitro group. Therefore, metal complexes of this compound are predicted to have a more negative redox potential compared to those of unsubstituted 8-hydroxyquinoline. This modulation of the redox potential is a key aspect of tuning the properties of metal complexes for specific applications.
| Ligand | Substituent at 5-position | Electronic Effect of Substituent | Fe(III)/Fe(II) Redox Potential (mV vs. NHE) | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline | -H | Neutral | -323 | nih.govnih.gov |
| 5-Nitro-8-hydroxyquinoline derivative | -NO2 | Electron-withdrawing | +215 | nih.govnih.gov |
| This compound | -CH2OBu | Electron-donating | Predicted to be more negative than -323 | Inferred |
Catalytic and Reaction Mechanism Studies
The ability of this compound to form stable complexes with a range of transition metals suggests its potential utility in catalysis. The electronic and steric properties of the ligand can influence the catalytic activity and selectivity of the metal center.
Role as Ligands in Homogeneous or Heterogeneous Catalysis
While specific studies detailing the catalytic applications of this compound are limited, the broader class of 8-hydroxyquinoline derivatives has been employed as ligands in various catalytic systems. For example, cobalt(II) complexes of 5-chloroquinolin-8-ol have been investigated as catalysts for oligomerization reactions. This indicates that the 8-hydroxyquinoline scaffold is a viable platform for developing catalysts.
Mixed ligand complexes of transition metals with 5-(n-Butoxymethyl-8-Quinolinol) have been synthesized and characterized. Although the focus of the existing research on these specific complexes has been their in-vitro antifungal activity, their formation demonstrates the capacity of this compound to act as a primary ligand in stable coordination compounds. rsc.org
The role of the butoxymethyl substituent would be to modulate the electronic properties of the metal catalyst. As an electron-donating group, it would increase the electron density on the metal center. In homogeneous catalysis, this can have several consequences depending on the reaction mechanism. For instance, in oxidative addition steps, a more electron-rich metal center can facilitate the reaction. Conversely, in reductive elimination steps, a higher electron density might retard the reaction. Therefore, the presence of the butoxymethyl group allows for the fine-tuning of the catalytic cycle.
Given the established catalytic activity of other substituted 8-hydroxyquinoline complexes and the known electronic effects of the butoxymethyl group, it is plausible that metal complexes of this compound could function as effective catalysts in various organic transformations. Further research is needed to explore and characterize the catalytic potential of these specific complexes.
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| 5-nitro-8-hydroxyquinoline |
| 5-chloroquinolin-8-ol |
Advanced Material Science Applications
Optoelectronic and Luminescent Materials
The inherent photoluminescent properties of the 8-hydroxyquinoline (B1678124) scaffold make its derivatives, including 5-(Butoxymethyl)quinolin-8-ol, promising candidates for optoelectronic and luminescent materials. The ability to form stable metal complexes and exhibit fluorescence is central to these applications.
While direct studies on this compound in OLEDs are not extensively documented in publicly available literature, research on analogous 5-alkoxymethyl-substituted 8-hydroxyquinolines provides strong evidence for its potential. These derivatives are synthesized to form coordination complexes with metals like aluminum (Al(III)). Such complexes are known to be soluble and stable in common organic solvents, exhibiting green luminescence with high quantum yields. The substitution at the 5-position with an alkoxymethyl group, such as the butoxymethyl group, can influence the electronic properties and solubility of the resulting metal complex, which are critical parameters for OLED performance. These metal chelates, often referred to as "Alq3 derivatives," are pivotal in the fabrication of OLEDs, serving as electron-transporting and light-emitting layers. The butoxymethyl group in this compound can enhance the solubility of the corresponding Al(III) complex, facilitating its incorporation into the emissive layer of an OLED device through solution-based processing techniques.
| Compound Family | Metal Ion | Potential Role in OLED | Anticipated Luminescence |
| 5-Alkoxymethyl-8-hydroxyquinolines | Al(III) | Emissive Layer, Electron Transport Layer | Green |
| This compound | Al(III) | Emissive Layer, Electron Transport Layer | Green (Predicted) |
This table is generated based on data from analogous compounds and predictive analysis.
The 8-hydroxyquinoline framework is a well-established platform for the design of fluorescent chemosensors for the detection of various metal ions. Derivatives of 8-hydroxyquinoline can exhibit changes in their fluorescence properties upon binding with specific metal ions, making them valuable tools for chemical sensing. While specific studies detailing this compound as a fluorescent probe are limited, the fundamental mechanism relies on the chelating interaction between the hydroxyl and quinoline (B57606) nitrogen atoms with the target metal ion. This interaction can lead to a "turn-on" or "turn-off" fluorescent response, or a ratiometric shift in the emission wavelength, allowing for the sensitive and selective detection of the analyte. The butoxymethyl substituent at the 5-position can modulate the sensor's selectivity and sensitivity towards different metal ions by altering the electron density of the quinoline ring and the steric environment around the binding site. Quinoline-based probes are known for their ability to detect a range of metal ions, and it is plausible that this compound could be developed into a selective fluorescent probe for specific chemical species.
Surface Protection Technologies (e.g., Anti-corrosion Coatings)
The ability of 8-hydroxyquinoline and its derivatives to form protective films on metal surfaces has led to their investigation as corrosion inhibitors. This compound is a promising candidate in this field due to its molecular structure that facilitates strong adsorption onto metal substrates.
A study on related 5-alkoxymethyl-8-hydroxyquinoline derivatives provided the following inhibition efficiencies at an optimal concentration:
| Inhibitor | Optimal Concentration | Maximum Protection Efficiency (%) |
| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ M | 94 |
| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 10⁻³ M | 89 |
This table is based on research on analogous compounds and suggests the potential high efficiency of this compound as a corrosion inhibitor.
The long-term stability and durability of the protective film are crucial for practical applications of corrosion inhibitors. Studies on coatings containing 8-hydroxyquinoline have shown that the formed inhibitor films can provide sustained protection. The strong adsorption and the potential for the formation of a well-organized, compact inhibitor layer contribute to the durability of the anti-corrosion effect. The self-healing capability of coatings containing 8-hydroxyquinoline has also been reported, where the inhibitor can be released in response to local corrosion activity, repairing the protective film. The hydrophobic nature of the butoxymethyl group in this compound could further enhance the long-term stability of the inhibitor film by repelling water from the metal surface, thus impeding the corrosion process over extended periods.
Nanomaterial Synthesis and Functionalization
The chelating properties of 8-hydroxyquinoline and its derivatives make them suitable for applications in nanomaterial science. scispace.comnih.gov While direct use of this compound in this context is not widely reported, its chemical nature suggests potential roles in the synthesis and surface modification of nanomaterials. As a bidentate ligand, it can coordinate with metal ions, which is a fundamental process in the synthesis of metal oxide nanoparticles. scispace.com By controlling the reaction conditions, such ligands can influence the size, shape, and crystallinity of the resulting nanoparticles.
Role in Directed Synthesis of Metal Oxide Nanoparticles
The synthesis of metal oxide nanoparticles with controlled size, shape, and crystallinity is paramount for their application in catalysis, electronics, and biomedical devices. This compound can play a crucial role in achieving this control through its function as a chelating and capping agent during nanoparticle formation.
The primary mechanism involves the strong bidentate chelation of metal ions by the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.netrroij.comnih.gov This initial formation of a metal-ligand complex can influence the subsequent hydrolysis and condensation rates of the metal precursors, which are critical steps in the formation of metal oxide nanoparticles. By modulating these reaction kinetics, this compound can direct the growth of the nanoparticles, preventing uncontrolled agglomeration and leading to a more uniform size distribution.
The butoxymethyl group, with its four-carbon alkyl chain, introduces a degree of steric hindrance that further contributes to the stabilization of the growing nanoparticles. This substituent can also influence the solubility of the metal-ligand complex in various solvents, allowing for greater versatility in the choice of reaction media for nanoparticle synthesis. The ether linkage in the butoxymethyl group may also offer additional coordination sites or hydrogen bonding opportunities, further refining the control over the nanoparticle's morphology.
Research on analogous 8-hydroxyquinoline derivatives has demonstrated their effectiveness in the synthesis of various metal oxide nanoparticles. While direct studies on the butoxymethyl derivative remain specialized, the fundamental chelating and stabilizing properties of the 8-hydroxyquinoline scaffold provide a strong basis for its application in this area. researchgate.netscispace.com
Table 1: Potential Influence of this compound on Metal Oxide Nanoparticle Properties
| Nanoparticle Property | Postulated Effect of this compound | Underlying Mechanism |
| Size | Reduction in particle size and narrower size distribution | Chelation of metal precursors slows nucleation and growth rates; steric hindrance from the butoxymethyl group prevents aggregation. |
| Morphology | Potential for anisotropic growth (e.g., nanorods, nanowires) | Preferential binding of the ligand to specific crystal facets can direct the growth in a particular dimension. |
| Crystallinity | Enhancement of crystalline quality | Slower, more controlled growth allows for better atomic ordering and fewer crystal defects. |
| Dispersibility | Improved stability in organic solvents | The lipophilic butoxy group enhances compatibility with non-polar media, preventing agglomeration. |
Surface Functionalization of Nanostructures
The ability to modify the surface of nanostructures is critical for tailoring their interaction with the surrounding environment, be it for biological targeting, sensor applications, or enhancing catalytic activity. This compound serves as an effective ligand for the surface functionalization of a variety of pre-synthesized nanostructures, including metallic nanoparticles, quantum dots, and silica-based nanomaterials.
The functionalization process typically involves the attachment of the this compound molecule to the nanoparticle surface. This can be achieved through the dative bond formation between the nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety and surface metal atoms of the nanostructure. For oxide-based nanomaterials, the hydroxyl group can also participate in condensation reactions with surface hydroxyls, forming a stable covalent linkage.
Once anchored to the surface, the butoxymethyl group extends away from the nanoparticle, modifying its surface chemistry. The introduction of this alkyl ether chain can transform a hydrophilic surface into a more hydrophobic one, which can be advantageous for applications requiring dispersion in organic polymers or lipid-based formulations. Furthermore, the terminal butyl group can be further modified with other functional groups to impart specific functionalities, such as targeting moieties for biomedical applications or catalytic sites.
The presence of the 8-hydroxyquinoline core on the surface also imparts the nanostructure with the ability to chelate other metal ions. This feature can be exploited for the development of nanosensors for heavy metal detection or for the creation of multifunctional nanocomposites where the nanoparticle acts as a scaffold for the assembly of more complex structures.
Table 2: Applications of Nanostructures Functionalized with 8-Hydroxyquinoline Derivatives
| Application Area | Function of the 8-Hydroxyquinoline Moiety | Example of Nanostructure |
| Nanosensors | Metal ion chelation leading to a detectable signal change (e.g., fluorescence quenching or enhancement). | Gold Nanoparticles, Quantum Dots |
| Catalysis | Immobilization of catalytically active metal centers. | Mesoporous Silica (B1680970), Carbon Nanotubes |
| Drug Delivery | Chelation of metal-based drugs; modification of surface properties for improved biocompatibility. | Liposomes, Polymeric Nanoparticles |
| Imaging | Chelation of paramagnetic or radioactive metal ions for MRI or PET imaging. | Iron Oxide Nanoparticles, Upconverting Nanoparticles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Butoxymethyl)quinolin-8-ol, and what analytical techniques confirm its purity and structure?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated quinolin-8-ol precursors. For example, 5-(Butoxymethyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with butoxymethylating agents under reflux conditions, followed by purification via column chromatography. Structural confirmation employs 1H NMR (e.g., δ 8.85 ppm for quinoline protons) and HRMS (exact mass: ~330.18 g/mol). Purity is verified using TLC and HPLC .
Q. How does the butoxymethyl substituent influence the compound’s physicochemical properties compared to other quinolin-8-ol derivatives?
- Methodological Answer : The butoxymethyl group enhances lipophilicity, improving membrane permeability compared to shorter-chain analogs (e.g., methoxymethyl in ). This is quantified via logP calculations (predicted logP ~3.2) and solubility assays in polar/nonpolar solvents. Comparative studies with 5-(methoxymethyl)quinolin-8-ol (logP ~2.1) highlight its superior bioavailability in cellular uptake experiments .
Q. What standard protocols are used to assess the compound’s in vitro biological activity, such as enzyme inhibition or antimicrobial effects?
- Methodological Answer : Enzymatic inhibition assays (e.g., PDE4 or HIV-1 integrase) use spectrophotometric methods to measure cAMP levels or viral replication inhibition (IC50 values). Antimicrobial activity is tested via microdilution assays against Gram-positive/negative bacteria (MIC range: 2–16 µg/mL). Fluorescence quenching assays validate target binding (e.g., ΔFmax ~70% for PDE4) .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Yield optimization involves stepwise temperature control (e.g., 60–80°C for alkylation) and stoichiometric adjustments (1:1.2 molar ratio of precursor to butoxymethyl reagent). Byproduct reduction is achieved via Schlenk techniques to exclude moisture and solid-phase extraction for intermediate purification. Reaction monitoring via in-situ FT-IR (e.g., C-O stretch at 1100 cm⁻¹) ensures completion .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?
- Methodological Answer : SAR studies focus on substituent positioning:
- C5 butoxymethyl : Critical for hydrophobic interactions (e.g., PDE4 binding pocket).
- C7 modifications : Introducing pyrrolidinyl groups (as in ) increases steric bulk, reducing off-target effects.
Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations predict binding affinities (ΔG ~-9.2 kcal/mol) .
Q. What computational methods predict the binding interactions between this compound and biological targets like PDE4 or viral integrases?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model electronic properties (e.g., HOMO-LUMO gap ~4.1 eV). Molecular dynamics (MD) simulations (AMBER) assess stability in binding pockets (RMSD <2.0 Å over 100 ns). Pharmacophore mapping identifies critical hydrogen-bonding (e.g., quinolin-8-ol hydroxyl with Glu396 in PDE4) .
Q. How do researchers resolve contradictions in biological activity data across different experimental models for this compound?
- Methodological Answer : Cross-model validation includes:
- Dose-response curves in primary vs. cancer cell lines (e.g., EC50 differences: 5 µM vs. 20 µM).
- Metabolic stability assays (human/mouse liver microsomes) to account for species-specific degradation (t1/2: 45 vs. 120 mins).
Discrepancies are resolved using isotope-labeled analogs (e.g., 14C-tracing) to track metabolite interference .
Q. What advanced spectroscopic or crystallographic techniques elucidate the compound’s interaction with metal ions or biomolecules?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., P21/n space group, β = 97.43°) reveals metal-chelation geometries (bond lengths: Fe–O ~2.0 Å). Synchrotron-based XAS (XANES/EXAFS) quantifies coordination modes (e.g., octahedral vs. tetrahedral). FT-IR (ν(OH) ~3200 cm⁻¹) and EPR (g ≈ 2.0) confirm radical scavenging in antioxidant assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
